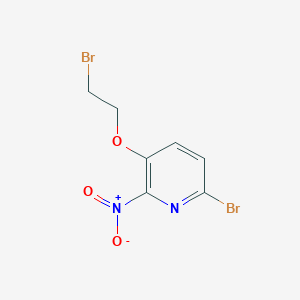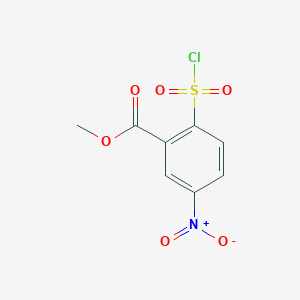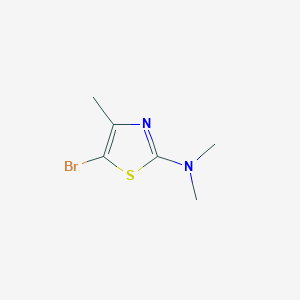
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine
Übersicht
Beschreibung
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C6H9BrN2S . It has an average mass of 221.118 Da and a monoisotopic mass of 219.966980 Da .
Molecular Structure Analysis
The molecular structure of 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, substituted with bromine and trimethylamine groups .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Discovery
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine serves as a useful compound in chemical synthesis. For instance, it is used in the preparation of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement, showcasing its significance in yielding high-purity compounds for potential applications in drug discovery (Baker & Williams, 2003). Moreover, the compound has been employed in synthesizing new thiazolo[4,5-d]pyrimidine derivatives, indicating its versatility in creating diverse bioactive molecular frameworks (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Biological Activity
The compound demonstrates potential in biological applications. For instance, it is utilized in synthesizing bi-heterocycles that exhibit inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease, highlighting its potential as a therapeutic agent (Abbasi et al., 2018). Furthermore, its involvement in the synthesis of compounds exhibiting antimicrobial activity against various pathogens signifies its importance in the development of novel antimicrobial agents (Reddy & Reddy, 2010).
Material Science and Photovoltaics
The compound has applications in material science as well. It is used in the Suzuki-Miyaura coupling polymerization for synthesizing a thiazole-based polymer with intriguing optical properties, indicating its potential in the field of material science and photovoltaics (Cetin, 2023).
Zukünftige Richtungen
The future directions for research on 5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in various fields. Given the biological and pharmaceutical properties of related compounds , there may be potential for the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-4-5(7)10-6(8-4)9(2)3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVWUNAVVVQDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,N,4-trimethyl-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)
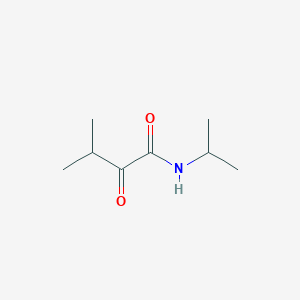



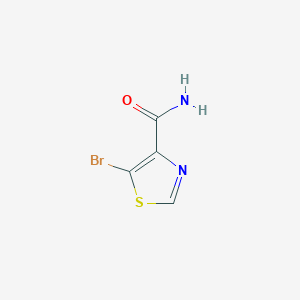

![1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethanol](/img/structure/B1444459.png)
